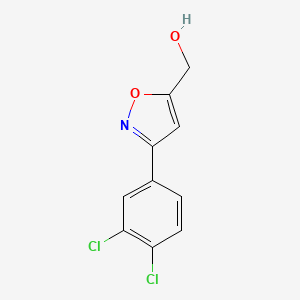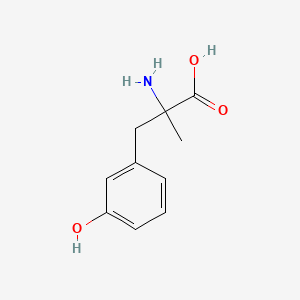
2-amino-6,7-dimethyl-8H-pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6,7-dimethyl-8H-pteridin-4-one is a chemical compound belonging to the pteridine family It is characterized by its unique structure, which includes an amino group at the 2-position and methyl groups at the 6 and 7 positions of the pteridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6,7-dimethyl-8H-pteridin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6,7-dimethylpyrimidine with formic acid, followed by cyclization to form the pteridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-6,7-dimethyl-8H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4-one derivatives, while reduction can produce dihydropteridine derivatives .
Aplicaciones Científicas De Investigación
2-amino-6,7-dimethyl-8H-pteridin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a biomarker for certain diseases.
Mecanismo De Acción
The mechanism of action of 2-amino-6,7-dimethyl-8H-pteridin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and thus affecting metabolic processes .
Comparación Con Compuestos Similares
- 2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one
- 2-amino-6,7-dimethyl-4-hydroxypteridine
- 2-amino-6,7-dimethyl-8-D-ribitol-1-yl-8H-pteridin-4-one
Comparison: Compared to these similar compounds, 2-amino-6,7-dimethyl-8H-pteridin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For instance, the presence of methyl groups at the 6 and 7 positions can affect its binding affinity to enzymes and its overall stability .
Propiedades
IUPAC Name |
2-amino-6,7-dimethyl-8H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWZUPPXTCQQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=NC(=NC2=O)N)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C2C(=NC(=NC2=O)N)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7788635.png)



![[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE](/img/structure/B7788665.png)

![2-[4-(2-Butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]ethyl-diethylazanium;chloride](/img/structure/B7788671.png)
